Samandarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

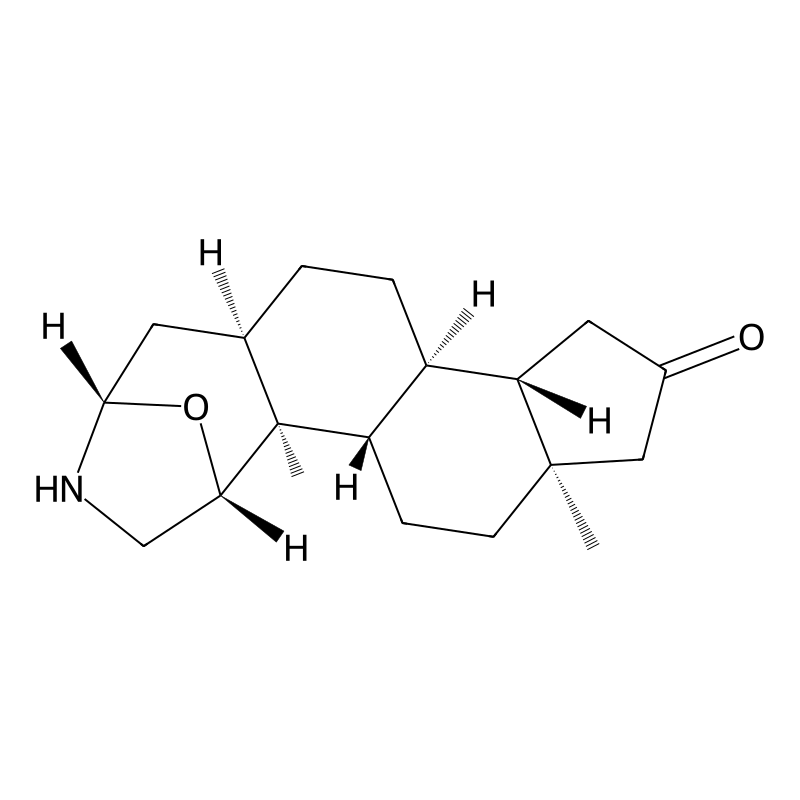

Samandarone is a steroidal alkaloid primarily derived from the secretions of the fire salamander (Salamandra salamandra). This compound is part of the samandarine family, which consists of toxic, lipid-soluble alkaloids characterized by a fused ring system comprising seven, six, six, and five-membered rings. Samandarone is notable for its high toxicity, with a lethal dose (LD50) of approximately 70 micrograms per kilogram in mice, leading to severe physiological effects including convulsions and respiratory paralysis . It is believed that samandarone contributes to the traditional medicinal properties attributed to Salamander brandy, a Slovenian alcoholic beverage purported to have hallucinogenic and aphrodisiac effects, although scientific validation of these claims remains limited .

Samandarone exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses broad-spectrum antibacterial properties, effectively inhibiting the growth of various bacterial strains and fungi like Penicillium expansum . Additionally, its toxicological profile reveals that exposure can lead to severe neurological effects due to its action on muscle excitability and respiratory function. The compound's mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

Natural Synthesis

In nature, samandarone is synthesized by fire salamanders from cholesterol. The biosynthetic pathway involves several enzymatic steps where cholesterol is modified through hydroxylation and carbon chain degradation facilitated by specific enzymes in the salamander's liver or reproductive organs .

Laboratory Synthesis

Laboratory synthesis of samandarone has been explored since the late 1960s. One notable method involves constructing the bridged oxazolidone system through stereoselective reactions. For example, Shimizu successfully synthesized samandarone using m-chloroperbenzoic acid to create an epoxide that was subsequently opened with sodium azide . Other synthetic approaches have included total synthesis strategies focusing on achieving the correct stereochemistry essential for biological activity .

Samandarone's primary applications are in pharmacology and toxicology research due to its potent biological activities. Its antimicrobial properties make it a candidate for developing new therapeutic agents against resistant bacterial strains. Moreover, its unique toxicological profile provides insights into amphibian defense mechanisms and potential applications in understanding neurotoxic effects in mammals . Research continues into its potential uses in traditional medicine and as a model compound for studying steroidal alkaloids.

Samandarone belongs to a family of compounds known as samandarines. Here are some similar compounds along with their unique characteristics:

| Compound Name | Source | Toxicity Level | Biological Activity |

|---|---|---|---|

| Samandarin | Fire Salamander | Very High | Antimicrobial |

| Salamandrine | Fire Salamander | High | Neurotoxic |

| Samandarine A | Fire Salamander | Moderate | Antifungal |

| Samandarine B | Fire Salamander | High | Antimicrobial |

| Samandrine C | Fire Salamander | Moderate | Cytotoxic |

Uniqueness of Samandarone: While all these compounds share structural similarities and toxicological profiles, samandarone is distinguished by its specific synthesis pathway from cholesterol and its pronounced antimicrobial efficacy compared to others in the samandarine family. Its unique biological activity makes it a focal point for research into new antimicrobial agents.

The study of salamander alkaloids began in 1866 when Zalesky isolated an amorphous base from Salamandra salamandra secretions, later named "samandarine". Early researchers noted the compound's toxicity, with symptoms in vertebrates including convulsions and respiratory paralysis. Samandarone emerged as a distinct entity through mid-20th century chromatographic separations, when German chemists Schöpf and Habermehl characterized nine steroidal alkaloids from salamander parotoid glands. Key milestones include:

| Year | Discovery/Advancement | Researchers |

|---|---|---|

| 1866 | Initial isolation of crude alkaloids | Zalesky |

| 1934 | Structural differentiation of samandarone | Schöpf, Braun |

| 1961 | X-ray confirmation of samandarine structure | Multiple groups |

| 2019 | Identification of novel analogs (e.g., O-3-hydroxybutanoylsamandarine) | Knepper et al. |

Habermehl's 1963 oxidation studies revealed samandarone as a ketone derivative of samandarine, formed via chromium(VI) oxide treatment. This established its position within the samandarine alkaloid family.

Classification within Steroidal Alkaloids

Samandarone belongs to the samandarine alkaloids, characterized by a 7-6-6-5 fused ring system with an oxazolidine moiety. Its structural features include:

- Core scaffold: Pentacyclic framework derived from cholesterol

- Functional groups: Ketone at C-16 (vs. hydroxyl in samandarine)

- Stereochemistry: Eight stereocenters with (1R,2S,3S,6R,10S,11S,14R,16S) configuration

Comparative analysis with related alkaloids:

| Property | Samandarine | Samandarone | Samandaridine |

|---|---|---|---|

| Formula | $$ \text{C}{19}\text{H}{31}\text{NO}_{2} $$ | $$ \text{C}{19}\text{H}{29}\text{NO}_{2} $$ | $$ \text{C}{19}\text{H}{27}\text{NO} $$ |

| Oxidation State | Secondary alcohol | Ketone | Tertiary amine |

| LD$$_{50}$$ (mice) | 70 µg/kg | 1.2 mg/kg | Undetermined |

This structural diversity enables differential bioactivity across the alkaloid family.

Taxonomic Distribution in Salamandridae Family

Samandarone occurs widely but variably across Salamandridae:

Primary Producers:

Secondary Detections:

- Calotriton (Pyrenean brook salamanders)

- Euproctus (European mountain newts)

- Lissotriton (smooth newts)

Population-level variability is significant. Gas chromatography/mass spectrometry (GC-MS) of S. salamandra terrestris populations revealed:

- Samandarone constitutes 18-63% of alkaloid content

- Intra-individual fluctuations over 4 months

- Absence in larval stages, suggesting adult-specific biosynthesis

Ecological Implications:

- Aposematic signaling: Correlates with yellow-black patterning

- Antimicrobial defense: Inhibits Batrachochytrium salamandrivorans (Bsal) at 3 µM

- Predator deterrence: Toxic to mammals, birds, and fish

Research Significance in Natural Product Chemistry

Samandarone's unique properties drive multidisciplinary research:

Biosynthesis Studies:

- Cholesterol precursor: Demonstrated via $$^{14}\text{C}$$-labeling in S. salamandra liver

- Key enzymatic steps:

Synthetic Challenges:

Primary Biological Sources

Samandarone is a steroidal alkaloid that occurs naturally within the family Salamandridae, with its primary biological sources concentrated among true salamanders and their closely related genera. The compound represents a key component of the complex chemical defense systems employed by these amphibians [1] [2] [3].

Salamandra salamandra (Fire Salamander)

The European fire salamander (Salamandra salamandra) serves as the principal biological source and type species for samandarone research [1] [4] [5]. This species demonstrates high concentrations of samandarone throughout its skin secretions, with the compound being produced alongside samandarine, the primary alkaloid in this species [6] [7].

Fire salamanders synthesize samandarone through metabolic processes that convert cholesterol via specific enzymatic pathways [8] [7]. The biosynthesis of samandarone appears to take place in multiple organ systems, including the liver, testes, and ovaries, before being transported to cutaneous glands for storage and secretion [6] [9]. Individual specimens of Salamandra salamandra exhibit substantial variability in the ratio of samandarone to other alkaloids, with this variation observed both between different populations and within the same individuals over time periods of several months [6].

The compound concentration in fire salamanders can reach quantities up to 20 milligrams within the dorsal and parotoid glands [10]. Gas chromatographic analysis has confirmed the presence of samandarone at high concentrations throughout all subspecies of Salamandra salamandra examined, demonstrating the widespread nature of this alkaloid within the species complex [2] [3].

Other Salamandridae Species

Comprehensive phylogenetic surveys have revealed that samandarone occurs across multiple species within the genus Salamandra, as well as in related genera, suggesting an ancient evolutionary origin for this alkaloid [2] [3]. Within the genus Salamandra, samandarone has been detected at high concentrations in Salamandra atra (Alpine salamander), Salamandra corsica (Corsican fire salamander), Salamandra infraimmaculata (Near Eastern fire salamander), Salamandra lanzai (Lanza's salamander), and Salamandra algira (North African fire salamander) [2] [11].

The sister genus Lyciasalamandra also demonstrates the presence of samandarine alkaloids, including samandarone, in both Lyciasalamandra helverseni and Lyciasalamandra luschani [12] [13]. Metabolomic analysis of skin secretions from Greek Dodecanese populations has confirmed the presence of known samandarine alkaloids, including samandarone, marking the first documented occurrence in these endemic species [12] [13].

Beyond the core Salamandra-Lyciasalamandra clade, samandarone has been detected in lower concentrations within other salamandrid genera, including Calotriton, Euproctus, Lissotriton, and Triturus [2] [3] [11]. This distribution pattern suggests that the presence and possible biosynthesis of samandarone represents a plesiomorphic trait within the Salamandridae family, indicating an ancient evolutionary origin that predates the diversification of modern salamandrid lineages [2] [3].

| Species | Samandarine Concentration | Samandarone Concentration | O-acetylsamandarine Concentration | Source Reference |

|---|---|---|---|---|

| Salamandra salamandra | High | High | Moderate-High | Vences 2014 [2] |

| Salamandra atra | High | High | Moderate-High | Vences 2014 [2] |

| Salamandra corsica | Moderate-High | High | Moderate-High | Vences 2014 [2] |

| Salamandra infraimmaculata | Moderate-High | High | Moderate-High | Vences 2014 [2] |

| Salamandra lanzai | High | High | Moderate-High | Vences 2014 [2] |

| Salamandra algira | Not detected | High | Moderate-High | Vences 2014 [2] |

| Lyciasalamandra helverseni | Present | Present | Present | Eleftherakos 2024 [12] |

| Lyciasalamandra luschani | Present | Present | Present | Eleftherakos 2024 [12] |

Tissue-Specific Localization and Secretion

The distribution of samandarone within salamander tissues follows distinct anatomical patterns that reflect both the biosynthetic pathways and the functional roles of this alkaloid in chemical defense systems.

Cutaneous Glands Distribution

Samandarone is primarily concentrated within the granular glands of the salamander integumentary system, which are specialized multicellular exocrine structures responsible for producing and storing defensive alkaloids [1] [14] [15]. The cutaneous gland system in salamanders consists of two primary types: mucous glands that produce lubricating secretions, and granular (poison) glands that synthesize and store alkaloid compounds including samandarone [14] [16].

Fire salamanders possess conspicuous parotoid glands located on both sides of the head, which represent enlarged concentrations of granular glands [15] [17]. These parotoid structures can secrete samandarone and related alkaloids through active muscular contraction, allowing salamanders to spray toxic secretions up to distances of 30 centimeters when threatened [15] [17]. The parotoid glands are surrounded by skeletal muscles that enable the controlled ejection of alkaloid-rich secretions toward potential predators [10].

Along the dorsal surface of salamanders, two parallel rows of granular glands extend from the head region toward the tail [15] [17]. These dorsal glandular concentrations represent the primary sites of samandarone storage and secretion, with individual glands reaching diameters of 1.5 to 1.8 millimeters [10]. The dorsal gland distribution corresponds closely with the aposematic coloration patterns observed in many salamander species, where bright yellow or orange markings indicate the locations of major poison gland concentrations [18] [19].

Histological examination reveals that granular glands vary considerably in size and distribution across different body regions [20] [16]. In some species, enlarged granular glands concentrate within caudal body regions, with the largest glands observed at the tail base where they may serve specialized functions in predator defense [20] [21]. The granular glands contain syncytial compartments filled with secretory granules of varying electron density, representing different stages of alkaloid synthesis and storage [14].

Internal Organ Synthesis Sites

While cutaneous glands serve as the primary storage and secretion sites for samandarone, the biosynthesis of this alkaloid occurs within internal organ systems before transport to the skin [6] [9] [15]. Research has demonstrated that alkaloid synthesis takes place in the liver, testes, and ovaries of adult salamanders [6] [9].

The liver appears to serve as a central site for the initial steps of samandarine alkaloid biosynthesis, where cholesterol undergoes enzymatic modifications to produce the steroid backbone characteristic of these compounds [8] [7]. The biosynthetic pathway involves specific enzymes that facilitate hydroxylation and carbon chain modifications, transforming cholesterol into the complex ring structures found in samandarone and related alkaloids [4] [8].

Reproductive organs, including both testes and ovaries, also participate in alkaloid synthesis, suggesting a potential relationship between reproductive physiology and chemical defense capabilities [6] [9]. The presence of synthesis activity in gonadal tissues may indicate that alkaloid production is influenced by hormonal factors or reproductive status, although the specific mechanisms underlying this relationship require further investigation.

Notably, larval salamanders completely lack alkaloid synthesis capabilities and demonstrate no detectable levels of samandarone or related compounds in their tissues [6] [9] [22] [15]. This developmental absence reflects the fact that larval skin lacks the specialized granular glands necessary for alkaloid storage and secretion [15]. The onset of alkaloid biosynthesis coincides with metamorphic development, specifically beginning during the prometamorphosis stage when structural reorganization of the integumentary system occurs [22] [23].

| Tissue Location | Alkaloid Content | Primary Function | Gland Type | Source Reference |

|---|---|---|---|---|

| Parotoid glands | High | Defense secretion | Granular/poison | Multiple studies |

| Dorsal skin glands | High | Defense secretion | Granular/poison | Multiple studies |

| Cutaneous granular glands | High | Defense secretion | Granular/poison | Multiple studies |

| Liver | Present (synthesis) | Biosynthesis | Internal organ | Mebs 2005 [6] |

| Testes | Present (synthesis) | Biosynthesis | Internal organ | Mebs 2005 [6] |

| Ovaries | Present (synthesis) | Biosynthesis | Internal organ | Mebs 2005 [6] |

| Larvae | Absent | Not applicable | Not applicable | Multiple studies |

Quantitative Variations

The concentration and composition of samandarone within salamander populations demonstrate significant variability across multiple biological and environmental factors, reflecting the complex interplay between genetic, developmental, and ecological influences on alkaloid production.

Intraspecific Variability

Individual variation in samandarone content represents one of the most striking aspects of alkaloid distribution within salamander populations [6] [24]. Gas chromatographic analysis of European fire salamanders has revealed substantial differences in alkaloid ratios between individual specimens from the same population, with some individuals showing markedly different proportions of samandarone relative to samandarine and other alkaloids [6].

This individual variability extends beyond simple concentration differences to encompass qualitative variations in alkaloid composition [6] [24]. Some specimens demonstrate high samandarone content with relatively low samandarine levels, while others exhibit the reverse pattern, suggesting that individual salamanders may employ different chemical defense strategies even within the same population [6]. The magnitude of this variation can be substantial, with alkaloid ratios differing by orders of magnitude between individuals collected from identical habitats [6].

Geographic population studies have revealed significant differences in toxin composition and poison gland morphology among populations of the same species [24]. Analysis of Salamandra atra populations across the Dinaric Alps demonstrated that salamanders from different locations differed in both alkaloid composition and the physical size of their poison glands, although overall toxin quantity remained relatively consistent [24]. These population-level differences could not be explained by variations in predation pressure or infection risk, suggesting that genetic drift or other evolutionary processes may drive alkaloid diversification [24].

The metabolomic analysis of Lyciasalamandra species from Greek islands has provided additional evidence for population-specific alkaloid signatures [12] [25]. Different island populations showed statistically significant variation in samandarine alkaloid content, with specific compounds characterizing particular geographic locations [12]. This geographic structuring of alkaloid profiles suggests that isolation and local adaptation may contribute to the evolution of distinct chemical defense phenotypes [12].

Seasonal and Environmental Influences

Temporal variation in alkaloid content has been documented within individual salamanders monitored over extended periods [6]. Studies tracking the same fire salamander specimens across four-month intervals revealed that samandarone ratios can change significantly within individual animals over time, indicating that alkaloid synthesis and storage are dynamic processes rather than fixed characteristics [6].

Environmental stress appears to influence alkaloid secretion patterns, with salamanders demonstrating increased glandular activity when subjected to handling or threatening stimuli [20] [21]. The size of granular glands can rapidly increase when animals are placed in novel environments, suggesting that alkaloid production may respond to perceived threat levels [20]. This plasticity in glandular response indicates that environmental factors can modulate both the synthesis and secretion of samandarone-containing defensive compounds [20].

Habitat quality and environmental conditions may also influence alkaloid production capabilities [26]. Research on salamander populations across different catchment areas has identified environmental factors, including heavy metal concentrations and landscape connectivity, as significant predictors of morphological variation [26]. While these studies focused primarily on body size rather than alkaloid content, they demonstrate that environmental variation can have measurable effects on salamander physiology and potentially on chemical defense capabilities [26].

Developmental Stage-Dependent Production

The most dramatic quantitative variation in samandarone content occurs across developmental stages, with larvae completely lacking alkaloid synthesis capabilities while adults demonstrate high concentrations of these compounds [6] [9] [22] [15]. This developmental transition represents a fundamental shift in chemical defense strategy, as larval salamanders must rely on alternative protective mechanisms in the absence of alkaloid-based deterrents [15].

The onset of alkaloid biosynthesis has been precisely characterized through combined morphological and transcriptomic analysis of fire salamander development [22] [23]. Gas chromatographic analysis indicates that steroidal alkaloid biosynthesis begins during the prometamorphosis stage, coinciding with the structural reorganization of skin tissues and the development of granular glands [22]. This timing suggests that alkaloid production is integrated with broader metamorphic processes that prepare juvenile salamanders for terrestrial life and the associated predation pressures [22].

The developmental acquisition of alkaloid synthesis capabilities involves the coordinated expression of biosynthetic enzymes and the morphological development of storage and secretion structures [22]. Transcriptomic analysis has identified specific gene expression patterns associated with alkaloid synthesis pathways, providing molecular evidence for the developmental control of chemical defense systems [22]. The integration of alkaloid production with metamorphic development ensures that juvenile salamanders acquire chemical defense capabilities as they transition to life stages with increased predator exposure [22].

| Variation Factor | Observed Effect | Magnitude | Primary Evidence | Biological Significance |

|---|---|---|---|---|

| Individual variation | High variability in alkaloid ratios | High | Mebs 2005 [6] | Individual defense capacity |

| Population differences | Significant composition differences | Moderate-High | Eleftherakos 2024 [12] | Population adaptation |

| Seasonal changes | Temporal changes in concentration | Moderate | Mebs 2005 [6] | Seasonal defense needs |

| Developmental stage | Absence in larvae, present in adults | Complete absence/presence | Morphological studies [22] | Developmental protection |

| Geographic location | Species-specific patterns | Moderate-High | Vences 2014 [2] | Environmental adaptation |

| Environmental stress | Increased secretion production | Variable | Multiple studies [20] | Stress response |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Hara S, Oka K. A total synthesis of samandarone. J Am Chem Soc. 1967 Feb 15;89(4):1041-2. PubMed PMID: 6068292.

3: Mebs D, Pogoda W. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris). Toxicon. 2005 Apr;45(5):603-6. PubMed PMID: 15777956.

4: Oka K. [Synthetic studies of salamander alkaloids, an animal venom]. Yakugaku Zasshi. 1980 Mar;100(3):227-40. Review. Japanese. PubMed PMID: 6991662.